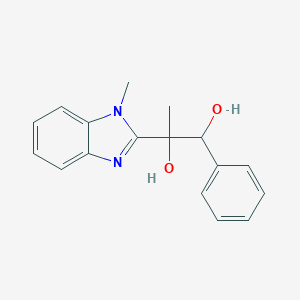
3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid, also known as Meldrum's acid, is a versatile organic compound that has been widely used in scientific research. It was first synthesized by American chemist O. Kamm in 1908 and later named after British chemist Henry Meldrum. Meldrum's acid is a white crystalline powder that is soluble in water and organic solvents. It has a variety of applications in organic synthesis, pharmaceuticals, and materials science.
Wirkmechanismus
3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid acts as a nucleophile in many reactions due to the presence of the sulfonic acid group. It can react with electrophiles, such as carbonyl compounds, to form adducts that can undergo further reactions. 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid can also undergo decarboxylation to form 2,2-dimethyl-1,3-dioxane-4,6-dione, which is a useful intermediate for the synthesis of various organic compounds.
Biochemical and Physiological Effects:
3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been used in the synthesis of pharmaceuticals that have shown promising results in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid has several advantages for lab experiments, including its high purity, stability, and ease of handling. It is also relatively inexpensive and readily available. However, it has some limitations, including its low solubility in some solvents and its sensitivity to moisture and air.
Zukünftige Richtungen
There are several future directions for the research and development of 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid. One direction is the synthesis of new heterocyclic compounds with potential biological activities. Another direction is the development of new pharmaceuticals using 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid as a building block. Additionally, the use of 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid in materials science, such as the preparation of polymers and dendrimers, is an area of active research. Finally, the exploration of new synthetic methods for 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid and its derivatives is an ongoing area of interest.
Synthesemethoden
3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid can be synthesized through several methods, including the Knoevenagel condensation of malonic acid with acetone, the reaction of malonic acid with acetic anhydride, and the reaction of malonic acid with phosphorus oxychloride. The most commonly used method is the Knoevenagel condensation, which involves the reaction of malonic acid with acetone in the presence of a base catalyst, such as potassium carbonate or sodium methoxide. The reaction produces 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid as a byproduct, which can be isolated through crystallization or distillation.
Wissenschaftliche Forschungsanwendungen
3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines, which have important biological activities. 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid's acid has also been used in the synthesis of pharmaceuticals, such as antiviral and anticancer agents, as well as in the preparation of materials, such as polymers and dendrimers.
Eigenschaften
Produktname |
3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-4-sulfonic acid |
|---|---|
Molekularformel |
C10H10N2O4S |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-sulfonic acid |
InChI |
InChI=1S/C10H10N2O4S/c1-7-9(17(14,15)16)10(13)12(11-7)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,14,15,16) |
InChI-Schlüssel |
ARQAQKSMMROSJC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1S(=O)(=O)O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN(C(=O)C1S(=O)(=O)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)
![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
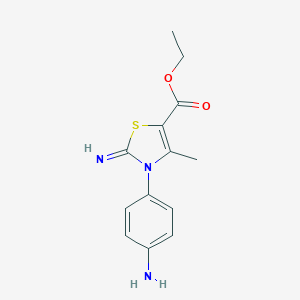
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)
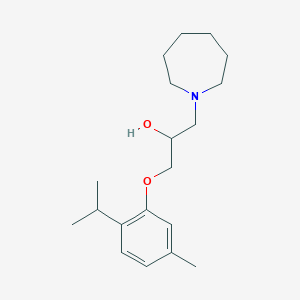
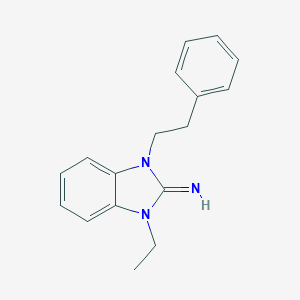
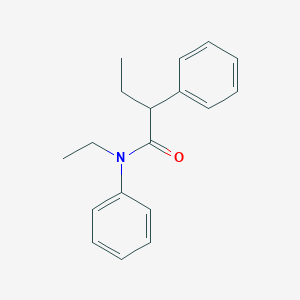
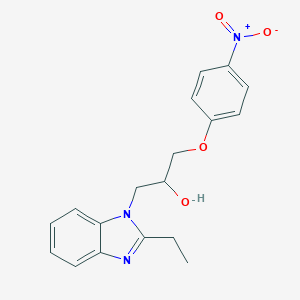
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
